molecular formula C12H7BrFNO2 B14138317 5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl

5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl

Cat. No.: B14138317
M. Wt: 296.09 g/mol
InChI Key: FILTXHOKAZTFDX-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to the biphenyl structure. These functional groups impart unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl can be achieved through the Suzuki–Miyaura cross-coupling reaction. This method involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction typically yields the desired product in high purity and yield.

Industrial Production Methods

Industrial production of 5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro), the compound can participate in electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Reduction: 5-Amino-2-fluoro-2’-nitro-1,1’-biphenyl.

    Nucleophilic Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with cellular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules. The bromine and fluorine atoms can also influence the compound’s binding affinity to specific molecular targets, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, fluorine, and nitro groups on the biphenyl scaffold makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H7BrFNO2

Molecular Weight

296.09 g/mol

IUPAC Name

4-bromo-1-fluoro-2-(2-nitrophenyl)benzene

InChI

InChI=1S/C12H7BrFNO2/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15(16)17/h1-7H

InChI Key

FILTXHOKAZTFDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)F)[N+](=O)[O-]

Origin of Product

United States

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